molecular formula C15H19N3O2S B2800582 Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1797124-75-4

Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2800582
CAS No.: 1797124-75-4
M. Wt: 305.4
InChI Key: NDVLAUQRBUKIPK-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a benzo[d]thiazol-2-yl group and a piperidin-4-yl group . These groups are often found in heterocyclic compounds, which are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied extensively. For instance, substituted 2-amino benzothiazoles have been coupled with N-phenyl anthranilic acid to yield intermediate compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Research in the area of synthesis and structural analysis focuses on the development of compounds with benzothiazole and piperidine structures, similar to the queried compound. For example, Iriepa et al. (2004) reported the synthesis and crystallographic study of carbamates derived from 9-methyl-9-azabicyclo[3.3.1]nonan-3α-ol, providing insights into the structural characteristics of related benzothiazole carbamates (Iriepa et al., 2004). This research is fundamental for understanding the conformation and reactivity of similar compounds.

Biological Applications

Biological studies have explored the potential therapeutic applications of compounds with structural similarities to "Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate." For instance, the study of novel piperidine substituted benzothiazole derivatives by Shafi et al. (2021) investigated the antibacterial and antifungal activities, indicating the potential of such compounds in developing antimicrobial agents (Shafi et al., 2021).

Another example is the work by Nofal et al. (2014), where benzimidazole–thiazole derivatives were synthesized and evaluated as anticancer agents, suggesting a promising avenue for the development of novel anticancer therapies (Nofal et al., 2014).

Antitumor and Antimicrobial Activities

Research has extended to evaluating the antitumor and antimicrobial effects of derivatives. Li et al. (2020) designed and synthesized 2,4,6-trisubstituted pyrimidine derivatives containing benzothiazole moiety, which exhibited moderate to strong antitumor activities against several cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Li et al., 2020).

Moreover, Kumar et al. (2014) focused on the antiproliferative effect of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells, demonstrating the cytotoxic potential against various leukemic cell lines (Kumar et al., 2014).

Future Directions

Future research could focus on further exploring the therapeutic potential of compounds containing the benzo[d]thiazol-2-yl and piperidin-4-yl groups .

Properties

IUPAC Name

methyl N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-20-15(19)16-10-11-6-8-18(9-7-11)14-17-12-4-2-3-5-13(12)21-14/h2-5,11H,6-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVLAUQRBUKIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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